Differentiation by Polar Surface Area (PSA) and Calculated LogP Versus Closest Analogs
The target compound (CAS 435342-04-4) possesses a calculated topological polar surface area (tPSA) of 62.91 Ų and a computed LogP of 2.35, as reported in its vendor characterization data [1]. In contrast, the direct analog lacking the morpholinomethyl group 5-tert-butyl-2-methyl-furan-3-carboxylic acid (CAS 38422-62-7) has a tPSA of 50.44 Ų (loss of the morpholine oxygen and nitrogen contributions) and a higher LogP of approximately 2.9 (increased lipophilicity due to removal of the polar morpholine) . This 12.47 Ų PSA difference and ~0.55 LogP unit shift quantitatively distinguish the two compounds in terms of predicted membrane permeability and aqueous solubility within the context of Lipinski's Rule of Five.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and LogP |
|---|---|
| Target Compound Data | tPSA: 62.91 Ų; LogP: 2.35 |
| Comparator Or Baseline | 5-tert-Butyl-2-methyl-furan-3-carboxylic acid (CAS 38422-62-7): tPSA: 50.44 Ų; LogP: ~2.9 |
| Quantified Difference | Δ tPSA = 12.47 Ų; Δ LogP ≈ -0.55 |
| Conditions | Computed properties from vendor datasheets (in silico prediction) |
Why This Matters
The higher PSA and lower LogP of the target compound predict improved aqueous solubility and reduced passive membrane permeability compared to the non-morpholine analog, directly impacting its suitability as a fragment or scaffold in oral drug discovery programs.
- [1] HZBP Co. 5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid Product Page. PSA: 62.91000, LogP: 2.35380. View Source
